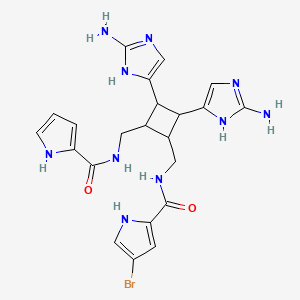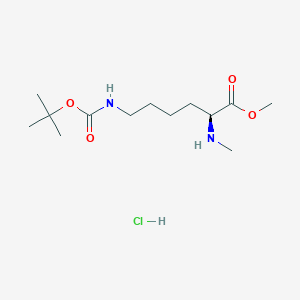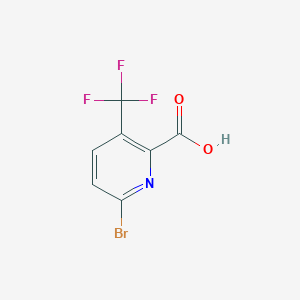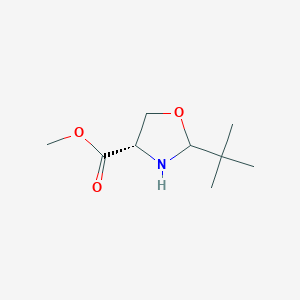
Sceptrin dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sceptrin dihydrochloride is a marine natural product isolated from the sea sponge Agelas sceptrum. It is a bromopyrrole alkaloid known for its antimicrobial properties, specifically against Gram-negative bacteria
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sceptrin dihydrochloride involves a biomimetic approach that mimics the natural biosynthesis of the compound. The key step in the synthesis is a single-electron transfer (SET)-promoted [2 + 2] cycloaddition to form the cyclobutane core skeleton . This method has been used to synthesize racemic sceptrin as well as its brominated derivatives, bromosceptrin and dibromosceptrin .
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the synthetic routes developed in research laboratories provide a foundation for potential industrial applications. The scalability of these methods would depend on optimizing reaction conditions and ensuring the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
Sceptrin dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the bromopyrrole moiety.
Substitution: Halogen substitution reactions are common, leading to the formation of brominated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often involve reagents like bromine or N-bromosuccinimide.
Major Products Formed
The major products formed from these reactions include bromosceptrin and dibromosceptrin, which have been synthesized and studied for their unique properties .
Scientific Research Applications
Sceptrin dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying marine natural products and their synthetic analogs.
Mechanism of Action
Sceptrin dihydrochloride exerts its antimicrobial effects by disrupting the cell membranes of both prokaryotic and eukaryotic cells . It binds to monomeric actin, inhibiting its polymerization and thereby affecting cell motility . Additionally, sceptrin induces the formation of spheroplasts in bacteria, which may reflect a cell wall effect subsequent to membrane damage .
Comparison with Similar Compounds
Similar Compounds
Ageliferin: Another bromopyrrole alkaloid isolated from marine sponges, known for its antimicrobial properties.
Nakamuric Acid: A structurally related compound that shares the cyclobutane core skeleton.
Uniqueness
Sceptrin dihydrochloride is unique due to its specific mechanism of action involving actin polymerization inhibition and its ability to form stable complexes with metal ions, enhancing its antimicrobial activity . Its distinct structure and properties set it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C22H25BrN10O2 |
|---|---|
Molecular Weight |
541.4 g/mol |
IUPAC Name |
N-[[2,3-bis(2-amino-1H-imidazol-5-yl)-4-[(1H-pyrrole-2-carbonylamino)methyl]cyclobutyl]methyl]-4-bromo-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C22H25BrN10O2/c23-10-4-14(27-5-10)20(35)29-7-12-11(6-28-19(34)13-2-1-3-26-13)17(15-8-30-21(24)32-15)18(12)16-9-31-22(25)33-16/h1-5,8-9,11-12,17-18,26-27H,6-7H2,(H,28,34)(H,29,35)(H3,24,30,32)(H3,25,31,33) |
InChI Key |
OHXDZYOSEDUXGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C(=O)NCC2C(C(C2C3=CN=C(N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=CN5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![7-(Diethylamino)-3-(5,6-dimethylbenzo[d]oxazol-2-yl)-2H-chromen-2-one](/img/structure/B12336588.png)




![3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid](/img/structure/B12336632.png)
![2-[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B12336645.png)
